molecular formula C10H14N4 B15165454 2-Hydrazinyl-1-(3-methylphenyl)-4,5-dihydro-1H-imidazole CAS No. 195135-94-5

2-Hydrazinyl-1-(3-methylphenyl)-4,5-dihydro-1H-imidazole

Cat. No.: B15165454
CAS No.: 195135-94-5
M. Wt: 190.25 g/mol
InChI Key: CLQTYFARAGPXLA-UHFFFAOYSA-N
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Description

2-Hydrazinyl-1-(3-methylphenyl)-4,5-dihydro-1H-imidazole is a chemical compound known for its potential applications in medicinal chemistry and pharmacology. This compound features a hydrazinyl group attached to a dihydroimidazole ring, which is further substituted with a 3-methylphenyl group. The unique structure of this compound makes it a subject of interest for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazinyl-1-(3-methylphenyl)-4,5-dihydro-1H-imidazole typically involves the reaction of 3-methylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using suitable reagents and conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating under reflux .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinyl-1-(3-methylphenyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can modify the hydrazinyl group, potentially leading to different hydrazine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or the imidazole ring are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives, while substitution reactions can produce a variety of substituted imidazole compounds.

Scientific Research Applications

2-Hydrazinyl-1-(3-methylphenyl)-4,5-dihydro-1H-imidazole has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a pharmacophore in drug design, particularly for developing new therapeutic agents.

    Industry: It may be used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-1-(3-methylphenyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form hydrogen bonds and interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

    2-Hydrazinyl-1,3-benzothiazole: Known for its anticonvulsant activity.

    2-Hydrazinyl-1-phenothiazin-10-ylethanone: Investigated for its anti-inflammatory properties.

    Fluorobenzoylthiosemicarbazides: Studied for their antibacterial activity.

Uniqueness

2-Hydrazinyl-1-(3-methylphenyl)-4,5-dihydro-1H-imidazole is unique due to its specific substitution pattern and the presence of both hydrazinyl and dihydroimidazole moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

195135-94-5

Molecular Formula

C10H14N4

Molecular Weight

190.25 g/mol

IUPAC Name

[1-(3-methylphenyl)-4,5-dihydroimidazol-2-yl]hydrazine

InChI

InChI=1S/C10H14N4/c1-8-3-2-4-9(7-8)14-6-5-12-10(14)13-11/h2-4,7H,5-6,11H2,1H3,(H,12,13)

InChI Key

CLQTYFARAGPXLA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2CCN=C2NN

Origin of Product

United States

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